molecular formula C7H7NOS B2569843 2-Ethynyl-4-methoxy-5-methyl-1,3-thiazole CAS No. 2416229-28-0

2-Ethynyl-4-methoxy-5-methyl-1,3-thiazole

Cat. No.: B2569843
CAS No.: 2416229-28-0
M. Wt: 153.2
InChI Key: PASZJPDMHBTTCA-UHFFFAOYSA-N
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Description

2-Ethynyl-4-methoxy-5-methyl-1,3-thiazole is a heterocyclic organic compound with the molecular formula C7H7NOS. It features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom.

Scientific Research Applications

2-Ethynyl-4-methoxy-5-methyl-1,3-thiazole has several scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethynyl-4-methoxy-5-methyl-1,3-thiazole typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 2-bromo-4-methoxy-5-methylthiazole with an acetylene derivative in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, and at elevated temperatures to facilitate the coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-Ethynyl-4-methoxy-5-methyl-1,3-thiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiazolidines or other reduced derivatives. Substitution reactions can lead to a variety of substituted thiazole derivatives .

Mechanism of Action

The mechanism of action of 2-ethynyl-4-methoxy-5-methyl-1,3-thiazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, or other biomolecules, depending on its structure and functional groups. For example, it may inhibit the activity of certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethynyl-4-methoxy-5-methyl-1,3-thiazole is unique due to the presence of both the ethynyl and methoxy groups, which confer distinct chemical properties and reactivity. These functional groups enhance its potential for diverse chemical reactions and applications in various fields .

Properties

IUPAC Name

2-ethynyl-4-methoxy-5-methyl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NOS/c1-4-6-8-7(9-3)5(2)10-6/h1H,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PASZJPDMHBTTCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)C#C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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